1-((Trimethylsilyl)ethynyl)isoquinoline

説明

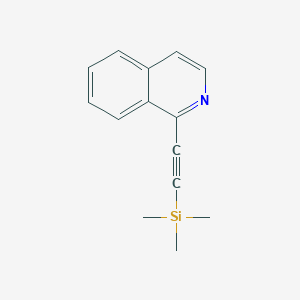

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-isoquinolin-1-ylethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)11-9-14-13-7-5-4-6-12(13)8-10-15-14/h4-8,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIUBLLCEWITIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517603 | |

| Record name | 1-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86521-10-0 | |

| Record name | 1-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Trimethylsilyl Ethynyl Isoquinoline and Analogous Structures

Annulation and Cyclization Strategies Utilizing Trimethylsilylethynyl Precursors

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful and atom-economical approach to the synthesis of the isoquinoline (B145761) nucleus. These reactions typically involve the cyclization of a suitably functionalized aromatic precursor bearing a side chain that will form the pyridine (B92270) ring of the isoquinoline system.

A prominent strategy involves the cyclization of ortho-alkynylaryl aldehydes and their derivatives, such as oximes. For instance, (E)-2-alkynylaryl oxime derivatives can undergo a copper(I)-catalyzed intramolecular cyclization in water to afford isoquinolines. researchgate.netwikipedia.org This method is environmentally friendly and proceeds under mild conditions without the need for organic solvents, additives, or ligands. researchgate.netwikipedia.org By modifying the protecting group on the oxime hydroxyl, the reaction can be directed to selectively produce either isoquinolines or isoquinoline N-oxides. researchgate.netwikipedia.org

Another approach utilizes the intramolecular cyclization of alkynylheteroaromatic substrates that have a tethered cyano group. This reaction proceeds via a TBD-catalyzed tautomerization of the starting material to an allene (B1206475) intermediate, which then undergoes a net-[4+2]-cycloaddition with the nitrile to form a fused pyridine ring. nih.gov While these methods provide access to the core isoquinoline structure, the introduction of the 1-((trimethylsilyl)ethynyl) group would necessitate either starting with a precursor already bearing this moiety or subsequent functionalization.

Intermolecular Annulation Reactions for Isoquinoline Formation

Intermolecular annulation reactions construct the isoquinoline ring by combining two or more separate molecular fragments. These methods offer a high degree of flexibility in the introduction of substituents.

The [4+2] cycloaddition, or Diels-Alder reaction, and related annulation strategies are powerful tools for the construction of six-membered rings, including the pyridine ring of isoquinolines. One such approach involves the reaction of N-acyl enamides with arynes, which undergoes a [4+2] cycloaddition followed by dehydrative aromatization to yield isoquinoline derivatives. organic-chemistry.org This metal-free method provides direct access to biologically relevant heterocycles with broad substrate scope and high functional group tolerance. organic-chemistry.org Another example is the reaction of oxazoles with o-(trimethylsilyl)aryl triflates, which are precursors to arynes. This reaction proceeds via a [4+2] cycloaddition-ring-opening pathway to furnish functionalized isoquinolines. researchgate.net

Transition metal-catalyzed [4+2] annulations have also been extensively developed. For example, nickel complexes can catalyze the annulation of ortho-halobenzamides or ortho-haloarylamidines with alkynes to produce N-substituted isoquinolones. mdpi.com Rhodium complexes are also effective catalysts for the oxidative coupling of benzamides with alkynes to form the isoquinolone core. mdpi.com

In a [5+1] cyclocondensation approach, the five atoms of the C5 synthon, typically an ortho-(1-alkynyl)benzaldehyde, react with a one-atom component that provides the nitrogen atom to complete the isoquinoline ring. researchgate.netmdpi.com Primary amines are commonly used as the nitrogen source in these reactions, leading to the formation of isoquinolones. researchgate.netmdpi.com A zinc(II) triflate-catalyzed cyclocondensation of ortho-alkynylbenzaldehydes with arylamines under an oxygen atmosphere has been shown to be an effective method for producing 2,3-diarylisoquinolin-1(2H)-ones. mdpi.com

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient and elegant route to complex molecules like isoquinolines. These sequences can be initiated by various catalytic systems and can assemble the isoquinoline core from simple, acyclic precursors.

For example, a palladium-catalyzed cascade reaction involving a Heck reaction, intramolecular cyclization, and isomerization has been developed for the one-pot synthesis of 4-methylisoquinolines. researchgate.net Another strategy involves the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives, which can lead to a variety of fused heterocyclic systems through a cascade process. nih.govsemanticscholar.org Radical cascade reactions of N-alkyl-N-methacryloyl benzamides with aryl aldehydes have also been employed to generate isoquinoline-1,3(2H,4H)-dione derivatives. rsc.orgreddit.com

C-H Activation and Annulation Processes

The direct functionalization of C-H bonds has emerged as a powerful and step-economical strategy in organic synthesis. Transition-metal-catalyzed C-H activation followed by annulation with a coupling partner provides a direct route to the isoquinoline skeleton.

Rhodium(III) catalysts are particularly effective in promoting the C-H activation of various arenes, such as benzimines, which can then undergo annulation with alkynes to form substituted isoquinolines. researchgate.netnih.gov For instance, aromatic N-H ketimines, generated in situ from benzyl (B1604629) azides, can react with alkynes in a rhodium-catalyzed annulation to yield functionalized isoquinolines. nih.gov Palladium-catalyzed C-H activation of N-methoxy benzamides and subsequent annulation with 2,3-allenoic acid esters has also been reported for the synthesis of hydroisoquinolones.

Derivatization from Pre-Existing Isoquinoline Core Structures

The most direct and widely employed method for the synthesis of 1-((trimethylsilyl)ethynyl)isoquinoline is the derivatization of a pre-existing isoquinoline core, specifically through a Sonogashira cross-coupling reaction. wikipedia.orgnih.govresearchgate.netresearchgate.netntu.edu.tw This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

In this context, a 1-haloisoquinoline (where the halogen is typically iodine, bromine, or chlorine) is coupled with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The general reaction scheme is as follows:

Reaction Scheme for Sonogashira Coupling

Reactants:

1-Haloisoquinoline (X = I, Br, Cl)

Trimethylsilylacetylene

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

Copper(I) salt (e.g., CuI)

Base (e.g., triethylamine, diisopropylethylamine)

Solvent (e.g., THF, DMF)

Product:

this compound

The reactivity of the 1-haloisoquinoline follows the general trend for aryl halides in Sonogashira couplings: I > Br > Cl. wikipedia.org Consequently, 1-iodoisoquinoline (B10073) is the most reactive substrate, often allowing the reaction to proceed under milder conditions. The trimethylsilyl (B98337) group on the acetylene (B1199291) serves as a protecting group and can be readily removed under basic or fluoride-mediated conditions if the terminal alkyne is desired for subsequent reactions.

Below is a table summarizing typical conditions and findings for the Sonogashira coupling to produce alkynyl-substituted isoquinolines.

| Catalyst System | Substrate | Alkyne | Base/Solvent | Conditions | Yield | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | 1-Iodoisoquinoline | Trimethylsilylacetylene | Et₃N / THF | Room Temp. | High | researchgate.net |

| Pd(PPh₃)₄ / CuI | 1-Bromoisoquinoline | Trimethylsilylacetylene | Et₃N / DMF | 50-80 °C | Good | researchgate.net |

| [DTBNpP]Pd(crotyl)Cl | 1-Bromoisoquinoline | Phenylacetylene | TMP / DMSO | Room Temp. | High | nih.gov |

This table is representative and specific conditions can vary.

Advancements in Sustainable and Efficient Synthetic Protocols

The synthesis of this compound, a versatile building block in organic chemistry, has traditionally relied on classical methods such as the Sonogashira cross-coupling reaction. However, recent research has focused on developing more sustainable and efficient synthetic protocols that address the limitations of conventional approaches, including the use of hazardous reagents, generation of waste, and lengthy reaction times. These advancements are centered around green chemistry principles, such as the use of eco-friendly solvents, recoverable and reusable catalysts, and energy-efficient reaction conditions.

A significant area of progress has been the development of copper-free Sonogashira coupling reactions. researchgate.netnih.govrsc.org The conventional Sonogashira protocol often employs a copper co-catalyst, which can lead to the formation of undesirable homocoupled alkyne byproducts and introduces concerns regarding toxicity and waste disposal. nih.gov To circumvent these issues, researchers have explored various copper-free systems. These often involve the use of highly efficient palladium catalysts and alternative bases or additives. For instance, protocols utilizing palladium complexes in conjunction with bases like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have been shown to effectively promote the coupling of aryl halides with terminal alkynes without the need for a copper co-catalyst. chemrxiv.org

The choice of solvent is another critical factor in developing sustainable synthetic methods. Traditional Sonogashira reactions are often carried out in volatile and toxic organic solvents. To address this, researchers have investigated the use of greener alternatives. Water, for example, has emerged as a promising solvent for Sonogashira couplings, offering a non-toxic, non-flammable, and inexpensive reaction medium. rsc.org Microwave-assisted Sonogashira reactions in water have been shown to be particularly effective, leading to high yields of the desired products in significantly reduced reaction times. rsc.org Additionally, bio-based solvents, such as those derived from γ-valerolactone, have been explored as sustainable alternatives to conventional organic solvents. beilstein-journals.org

Energy efficiency is another cornerstone of green chemistry, and microwave-assisted organic synthesis (MAOS) has become a powerful tool in this regard. organic-chemistry.orgmdpi.comresearchgate.netmdpi.com Microwave irradiation can significantly accelerate reaction rates, often reducing reaction times from hours to minutes. organic-chemistry.orgmdpi.com This rapid heating, combined with the often-improved yields and cleaner reaction profiles, makes MAOS a highly efficient and sustainable approach for the synthesis of this compound and its analogs. organic-chemistry.orgresearchgate.net

One-pot synthetic strategies have also gained traction as a means to improve efficiency and reduce waste. chemrxiv.orgclockss.orgresearchgate.netresearchgate.net These methods involve the sequential execution of multiple reaction steps in a single reaction vessel without the need for isolation and purification of intermediates. This approach minimizes solvent usage, reduces waste generation, and saves time and resources. For the synthesis of complex isoquinoline derivatives, one-pot procedures combining, for instance, a Sonogashira coupling with a subsequent cyclization reaction, have been successfully developed. organic-chemistry.org

The following tables summarize some of the key findings from recent research on sustainable and efficient synthetic protocols for Sonogashira coupling reactions, which are central to the synthesis of this compound and related structures.

Table 1: Comparison of Conventional vs. Microwave-Assisted Sonogashira Coupling

| Parameter | Conventional Heating | Microwave Irradiation | Source(s) |

| Reaction Time | Hours | Minutes | organic-chemistry.orgmdpi.com |

| Energy Consumption | High | Low | mdpi.com |

| Yields | Often moderate to good | Generally good to excellent | organic-chemistry.orgresearchgate.net |

| Side Reactions | More prevalent | Minimized | mdpi.com |

Table 2: Overview of Sustainable Approaches in Sonogashira Coupling for Isoquinoline Analogs

| Approach | Key Features | Advantages | Representative Source(s) |

| Copper-Free Systems | Avoids copper co-catalyst | Reduces byproducts and toxicity | researchgate.netnih.govrsc.orgnih.gov |

| Heterogeneous Catalysis | Solid-supported palladium catalysts | Catalyst recovery and reuse, reduced metal contamination | mdpi.comresearchgate.net |

| Green Solvents | Use of water or bio-based solvents | Non-toxic, environmentally benign, cost-effective | rsc.orgbeilstein-journals.org |

| One-Pot Synthesis | Multiple steps in a single vessel | Reduced waste, time, and resource savings | chemrxiv.orgclockss.orgresearchgate.netresearchgate.net |

Table 3: Selected Examples of Efficient Sonogashira Coupling Reactions with Trimethylsilylacetylene

| Aryl Halide | Catalyst System | Solvent | Conditions | Yield | Source(s) |

| Aryl Iodides/Bromides | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Microwave, 5-25 min | Excellent (80-95%) | organic-chemistry.org |

| 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ / CuI | Triethylamine | Room Temperature | High | wikipedia.org |

| Aryl Bromides | [DTBNpP]Pd(crotyl)Cl | DMSO | Room Temperature | Up to 97% | nih.gov |

| Aryl Chlorides | [{Pd(µ-OH)Cl(NHC)}₂] | Ethanol | 80 °C | High | preprints.org |

Advanced Transformations and Synthetic Applications of 1 Trimethylsilyl Ethynyl Isoquinoline

Desilylation Reactions for Unmasking Terminal Alkynes

The critical first step in the majority of synthetic applications of 1-((trimethylsilyl)ethynyl)isoquinoline is the cleavage of the silicon-carbon bond to reveal the terminal alkyne, 1-ethynylisoquinoline. This transformation, known as desilylation or deprotection, can be achieved under mild and efficient conditions, which are generally tolerant of other functional groups within the molecule. nih.gov

Common methods for the protiodesilylation of trimethylsilylacetylenes involve the use of fluoride (B91410) ion sources or basic conditions. gelest.comgelest.com Tetra-n-butylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) is a widely employed reagent for this purpose. Alternatively, milder basic conditions, such as potassium carbonate (K₂CO₃) in methanol (MeOH), are also highly effective for removing the TMS group. nih.govgelest.com The choice of reagent can be crucial when other silyl (B83357) groups are present in the molecule, allowing for selective deprotection. For instance, the less sterically hindered TMS group can be selectively cleaved in the presence of a bulkier triisopropylsilyl (TIPS) group. gelest.com Furthermore, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to accomplish smooth and selective desilylation of terminal acetylenic TMS groups. organic-chemistry.org

| Reagent/Catalyst | Solvent(s) | Temperature | Notes |

| K₂CO₃ (Potassium Carbonate) | Methanol (MeOH) | Room Temp. | A mild and common method for TMS deprotection. nih.govgelest.com |

| TBAF (Tetra-n-butylammonium Fluoride) | THF | Room Temp. | A very common and effective fluoride source for cleaving Si-C bonds. gelest.com |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | - | - | Can be used in catalytic or stoichiometric amounts for selective desilylation. organic-chemistry.org |

| AgNO₃ (Silver Nitrate) | Aqueous Acetone | - | Used for the removal of TMS groups in specific synthetic contexts. nih.gov |

The resulting 1-ethynylisoquinoline is a key intermediate, poised for a variety of subsequent functionalizations at the now-reactive terminal alkyne.

Further Functionalization at the Ethynyl (B1212043) Moiety

Once deprotected, the terminal alkyne of 1-ethynylisoquinoline becomes a focal point for a range of transformations that build molecular complexity. These include additions across the triple bond and carbon-carbon bond-forming reactions.

The carbon-carbon triple bond of 1-ethynylisoquinoline is susceptible to hydrofunctionalization reactions, where an H-X bond is added across the alkyne.

Hydration: In the presence of aqueous acid (e.g., H₂SO₄) and often a mercury(II) salt as a catalyst, the alkyne can undergo hydration. Following Markovnikov's rule, the proton adds to the terminal carbon, and the hydroxyl group adds to the internal carbon. The initially formed enol then tautomerizes to the more stable ketone, yielding 1-acetylisoquinoline. masterorganicchemistry.com

Hydroamination: The addition of N-H bonds from amines across the alkyne, known as hydroamination, is a highly atom-economical method for synthesizing enamines and imines. rsc.org This transformation is typically catalyzed by transition metals (e.g., gold, ruthenium, titanium). The intermolecular hydroamination of 1-ethynylisoquinoline with a primary amine would lead to an enamine intermediate, which can tautomerize to the corresponding imine.

The alkyne moiety serves as an excellent partner in various cycloaddition reactions, enabling the construction of new ring systems attached to the isoquinoline (B145761) core.

[3+2] Cycloadditions: As a dipolarophile, 1-ethynylisoquinoline can react with a variety of 1,3-dipoles to form five-membered heterocyclic rings. uchicago.edu A prominent example is the Huisgen 1,3-dipolar cycloaddition with azides, which, particularly in its copper-catalyzed version (CuAAC or "click chemistry"), regioselectively yields 1-(1,2,3-triazol-4-yl)isoquinoline derivatives. Reactions with other 1,3-dipoles like nitrones would produce isoxazoline-fused systems. youtube.comnih.gov

[2+2+2] Cycloadditions: This powerful reaction, often catalyzed by transition metals like rhodium, cobalt, or nickel, involves the formal cycloaddition of three alkyne units. 1-Ethynylisoquinoline can participate in these reactions, for example, by co-cyclotrimerizing with two molecules of another alkyne (e.g., acetylene (B1199291) or a substituted alkyne) to generate a new, highly substituted benzene (B151609) ring, leading to 1-(aryl)isoquinoline derivatives.

Cross-coupling reactions are fundamental tools for C-C bond formation, and the terminal alkyne of 1-ethynylisoquinoline is an ideal substrate for such transformations, particularly the Sonogashira coupling. nih.gov

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org 1-Ethynylisoquinoline can be readily coupled with a wide range of functionalized aryl iodides, bromides, or triflates to synthesize 1-(arylethynyl)isoquinolines. This reaction is highly reliable and allows for the introduction of diverse aromatic and heteroaromatic substituents at the terminus of the ethynyl linker. researchgate.net

Suzuki Coupling: While the terminal alkyne itself does not directly participate in the Suzuki reaction, it can be converted into a derivative that does. For instance, hydroboration of the alkyne can generate a vinylborane species, which can then undergo Suzuki coupling with an aryl halide. More directly, if the isoquinoline ring itself is halogenated, a Suzuki coupling can be performed to introduce an aryl or vinyl group onto the heterocycle while preserving the alkyne moiety for subsequent transformations. mdpi.comresearchgate.netnih.govmdpi.com

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Sonogashira | Aryl/Vinyl Halide (R-X) | Pd(PPh₃)₂Cl₂ / CuI | 1-(2-R-ethynyl)isoquinoline |

| Suzuki | Arylboronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ | Requires prior functionalization of the alkyne or isoquinoline ring. |

Regioselective Functionalization of the Isoquinoline Heterocycle

Beyond the reactivity of the side chain, the isoquinoline nucleus itself can be selectively functionalized. The presence of the C1-alkynyl substituent influences the electronic properties of the ring, thereby directing subsequent reactions. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of heterocyclic systems like isoquinoline. mdpi.comnih.gov

Depending on the directing group and reaction conditions, rhodium or palladium catalysts can activate specific C-H bonds of the isoquinoline ring, allowing for the introduction of aryl, alkyl, or other functional groups. rsc.orgrsc.orgnih.gov For 1-substituted isoquinolines, functionalization often occurs at positions C8 or C5 of the benzo portion of the heterocycle. For example, a directed C-H arylation could introduce a new substituent at the C8 position, leading to a 1-ethynyl-8-arylisoquinoline derivative. This approach avoids the need for pre-functionalized starting materials and offers a direct route to polysubstituted isoquinolines.

Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles

This compound is a superb precursor for the synthesis of larger, fused polycyclic aromatic nitrogen heterocycles. The ethynyl group can act as a linchpin in cyclization and annulation strategies to build additional rings onto the isoquinoline framework.

For example, a Sonogashira coupling of 1-ethynylisoquinoline with an ortho-halogenated benzaldehyde could yield a precursor that, upon intramolecular cyclization (e.g., a Friedländer-type annulation), would generate a benzo[a]acridine skeleton. Similarly, intramolecular cycloaddition or transition-metal-catalyzed annulation reactions can be designed to form other complex systems. For instance, derivatives of 1-ethynylisoquinoline can be used to construct dibenzo[a,g]quinolizine systems, which are found in various alkaloids. researchgate.netnih.gov The strategic unmasking and reaction of the ethynyl group in concert with functionalization of the isoquinoline ring provide a modular and powerful approach to these complex and often biologically active molecules.

Formation of Fused Isoquinolines and Isoquinolones

The alkynyl moiety of 1-alkynylisoquinolines is a key precursor for the synthesis of fused isoquinoline and isoquinolone frameworks through various cyclization strategies. While direct examples starting from "this compound" are not extensively documented in readily available literature, the reactivity of closely related derivatives highlights the synthetic potential.

One notable strategy involves the transformation of the ethynyl group to facilitate intramolecular cyclization. For instance, derivatives of "this compound" can be envisioned to undergo hydration of the triple bond to form an acetyl group, which can then participate in condensation reactions to form fused systems.

Furthermore, the trimethylsilyl (B98337) group can be selectively cleaved to yield the terminal alkyne, 1-ethynylisoquinoline. This terminal alkyne is a versatile building block for various cycloaddition and annulation reactions. For example, it can react with suitable partners in transition-metal-catalyzed processes to construct fused polycyclic aromatic systems containing the isoquinoline motif. Although specific examples are sparse, the general reactivity of 1-alkynyl aza-aromatics suggests that reactions such as [4+2] cycloadditions (Diels-Alder reactions) with appropriate dienes could lead to the formation of novel fused isoquinoline structures.

The synthesis of isoquinolones, which are oxidized forms of isoquinolines, can also be achieved from alkynyl precursors. Methodologies involving intramolecular cyclization of ortho-alkynyl benzamides are well-established for isoquinolone synthesis. harvard.edu By analogy, a suitably functionalized "this compound" derivative could serve as a substrate for similar cyclization cascades, leading to the formation of fused isoquinolone architectures.

Construction of Other Fused Heterocyclic Architectures

The synthetic utility of "this compound" extends beyond the formation of fused isoquinolines to the construction of a diverse range of other fused heterocyclic architectures. The reactive nature of the C-C triple bond makes it an excellent partner in cycloaddition and annulation reactions.

A significant example is the copper-catalyzed annulation of N'-(2-((trimethylsilyl)ethynyl)benzylidene)hydrazides with terminal aromatic alkynes to produce 2-aryl pyrazolo[5,1-a]isoquinolines. nih.gov In this reaction, the N'-(2-((trimethylsilyl)ethynyl)benzylidene)hydrazide, a derivative of the parent compound, undergoes a cascade reaction involving the formation of a new five-membered pyrazole ring fused to the isoquinoline core. This transformation highlights the utility of the trimethylsilylethynyl group in facilitating complex, multi-bond-forming processes.

The general mechanism for such transformations often involves the coordination of the transition metal to the alkyne, which activates it towards nucleophilic attack. Subsequent intramolecular cyclization and aromatization steps then lead to the final fused heterocyclic product. The trimethylsilyl group can play a crucial role in these reactions by influencing the regioselectivity and reactivity of the alkyne.

Below is a table summarizing the synthesis of pyrazolo[5,1-a]isoquinolines from a derivative of "this compound".

| Starting Material Derivative | Reagent | Catalyst | Product | Yield (%) |

| N'-(2-((trimethylsilyl)ethynyl)benzylidene)hydrazide | Terminal aromatic alkyne | [Cu(maloNHC)] | 2-Aryl pyrazolo[5,1-a]isoquinoline | Good to high |

This methodology provides a powerful tool for accessing complex, nitrogen-rich fused heterocyclic systems that are of interest in medicinal chemistry and materials science. The versatility of this approach is further underscored by the ability to vary the terminal alkyne, allowing for the introduction of diverse substituents on the newly formed pyrazole ring.

Role in Complex Molecule Construction

The unique structural features of "this compound" make it a valuable building block in the construction of complex organic molecules. Its rigid isoquinoline core and the synthetically versatile trimethylsilylethynyl handle allow for its use as a scaffold for creating diverse molecular frameworks and as a key intermediate in multi-step synthetic sequences.

Applications in Scaffolding for Diverse Organic Frameworks

The isoquinoline moiety is a well-recognized privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs. rsc.orgnih.gov "this compound" serves as a functionalized version of this scaffold, offering a convenient attachment point for further molecular elaboration. The trimethylsilyl group can be readily removed to reveal a terminal alkyne, which can then be subjected to a wide range of chemical transformations, including Sonogashira coupling, click chemistry, and various cycloaddition reactions. beilstein-journals.org

This versatility allows for the systematic construction of libraries of diverse isoquinoline-containing compounds for biological screening. nih.gov By attaching various molecular fragments to the ethynyl anchor, a wide range of chemical space can be explored, facilitating the discovery of new therapeutic agents. This approach is central to diversity-oriented synthesis, which aims to generate structurally complex and diverse small molecules. cam.ac.ukcam.ac.uk

While the direct use of "this compound" in the synthesis of metal-organic frameworks (MOFs) is not explicitly reported, its structural characteristics make it a potential candidate as an organic linker. MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.netrsc.org The rigid isoquinoline core and the potential for the ethynyl group to be converted into a coordinating functionality (e.g., a carboxylate via oxidation) suggest that derivatives of this compound could be employed to build novel porous materials with interesting properties for applications in gas storage, separation, and catalysis.

Preparation of Advanced Intermediates for Multi-Step Syntheses

"this compound" and its derivatives have demonstrated their utility as advanced intermediates in the multi-step synthesis of complex natural products and their analogues. The trimethylsilylethynyl group serves as a stable yet reactive functional handle that can be carried through several synthetic steps before being transformed into the desired functionality at a later stage.

A notable example of this application comes from the work of the Myers group at Harvard University in their efforts towards the synthesis of analogues of the potent anti-cancer natural product, cortistatin A. harvard.eduresearchgate.netnih.gov In their synthetic strategy, a highly substituted 7-(trimethylsilyl)isoquinoline derivative was prepared. The trimethylsilyl group at the 7-position allowed for subsequent functionalization, such as iododesilylation, to introduce an iodine atom. This iodine then served as a handle for further cross-coupling reactions to build the complex molecular architecture of the cortistatin A analogues. researchgate.net

This example underscores the strategic importance of the trimethylsilyl group as a masked reactive site. It allows for the selective manipulation of other parts of the molecule without affecting the position intended for later-stage functionalization. The ability to unmask the reactivity of the silyl-substituted position at a desired point in a complex synthesis is a powerful tool for synthetic chemists. researchgate.net

The general synthetic utility of alkynylsilanes in multi-step synthesis is well-established. nih.gov They can participate in a variety of transformations, including desilylation-coupling sequences, electrophilic substitution reactions, and cycloadditions. The application of these principles to "this compound" provides a clear pathway for its use as a versatile intermediate in the synthesis of a wide range of complex and biologically relevant molecules.

Advanced Spectroscopic and Computational Characterization in Academic Research

Comprehensive Spectroscopic Techniques for Structural Analysis (beyond routine 1D NMR)

To move beyond the basic constitutional information provided by 1D NMR, a variety of advanced spectroscopic methods are employed for a complete structural analysis of 1-((Trimethylsilyl)ethynyl)isoquinoline.

Two-dimensional NMR spectroscopy is indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the isoquinoline (B145761) and trimethylsilyl (B98337) groups.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons on the isoquinoline ring system, allowing for a sequential "walk" around the aromatic rings to confirm their specific positions. researchgate.netyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps proton signals to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It would definitively link each aromatic proton of the isoquinoline core to its corresponding carbon atom. The nine protons of the trimethylsilyl (TMS) group would show a strong cross-peak to the single, equivalent TMS carbon signal. sdsu.edu

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. rsc.org For this compound (C₁₄H₁₅NSi), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass. rsc.org This technique confirms the molecular formula by matching the experimentally measured mass to the theoretically calculated mass with a high degree of precision (typically within 5 ppm). rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NSi |

| Calculated Exact Mass ([M+H]⁺) | 226.1046 u |

| Measured Exact Mass ([M+H]⁺) | Typically within ± 0.0011 u (5 ppm) of the calculated value |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A key feature would be the C≡C stretching vibration of the alkyne, which is expected in the 2150-2260 cm⁻¹ region. The Si-C bond gives rise to stretches typically observed between 1250 and 760 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the TMS group is observed just below 3000 cm⁻¹. libretexts.orglibretexts.org Aromatic C=C and C=N stretching vibrations from the isoquinoline ring would be found in the 1450-1620 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, being more polarizable, often gives a stronger signal in the Raman spectrum compared to the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Variable |

| Aliphatic C-H (TMS) | Stretch | 2850 - 3000 | Medium-Strong |

| Alkyne C≡C | Stretch | 2150 - 2260 | Variable (often stronger in Raman) |

| Aromatic C=C / C=N | Stretch | 1450 - 1620 | Medium-Strong |

| Si-CH₃ | Symmetric Bend (Umbrella) | ~1250 | Strong |

| Si-C | Stretch | 760 - 1250 | Strong |

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. nih.gov The isoquinoline core is a chromophore with characteristic π → π* and n → π* transitions. rsc.org The extended conjugation provided by the ethynyl (B1212043) group is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted isoquinoline. rsc.org The spectrum, typically recorded in a solvent like ethanol or cyclohexane, would show distinct absorption maxima (λ_max). nih.gov

| Electronic Transition | Typical Wavelength Range (nm) for Isoquinoline Core | Expected Effect of Ethynyl Substituent |

|---|---|---|

| π → π | 220 - 330 | Shift to longer wavelength (Red Shift) |

| n → π | > 300 | Shift to longer wavelength (Red Shift) |

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This method would provide accurate data on bond lengths, bond angles, and torsional angles within the this compound molecule. mdpi.com Furthermore, it reveals how the molecules pack together in the crystal lattice, providing information on intermolecular interactions such as π-stacking of the isoquinoline rings. mdpi.com To perform this analysis, a suitable single crystal of the compound must first be grown. nih.gov

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating lattice unit |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C≡C, Si-C, C-N) |

| Bond Angles (°) | Angles between three connected atoms |

| Torsional Angles (°) | Dihedral angles defining molecular conformation |

Theoretical Studies for Elucidation of Molecular and Electronic Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers profound insights into the molecular and electronic properties of this compound. mdpi.com These theoretical studies complement experimental data and can predict properties that are difficult to measure. researchgate.net

Geometry Optimization: DFT calculations can determine the lowest-energy three-dimensional structure of the molecule, predicting bond lengths and angles that can be compared with X-ray crystallography data. mdpi.com

Vibrational Analysis: Theoretical frequency calculations can predict the IR and Raman spectra. Comparing these calculated spectra with experimental ones aids in the assignment of complex vibrational modes. researchgate.net

Electronic Properties: DFT is used to calculate the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and electronic transition energies. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen atom of the isoquinoline ring is expected to be an electron-rich site.

TD-DFT: Time-Dependent DFT (TD-DFT) calculations can simulate the UV-Vis spectrum by predicting the energies and oscillator strengths of electronic transitions, aiding in the interpretation of experimental spectra. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT calculations can provide valuable information about the electronic structure and reactivity of this compound.

A key aspect of understanding a molecule's reactivity lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting chemical reactivity, with a smaller gap generally indicating higher reactivity.

The introduction of the trimethylsilyl)ethynyl group at the 1-position of the isoquinoline ring is expected to significantly influence its electronic properties. The electron-donating nature of the silyl (B83357) group and the π-system of the ethynyl bridge can modulate the electron density distribution across the isoquinoline core. This, in turn, would alter the energies of the HOMO and LUMO, thereby affecting the molecule's reactivity profile.

To illustrate the type of data generated from such studies, the following interactive table presents hypothetical DFT-calculated electronic properties for this compound, based on typical values observed for similar aromatic compounds.

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons and relates to the molecule's electron-donating ability. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy unoccupied orbital and relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | A key indicator of chemical reactivity and electronic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential | 6.2 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.5 eV | The energy released when an electron is added to the molecule. |

This table is for illustrative purposes and the values are not based on actual experimental or published computational data for this compound.

Further analysis using DFT can also provide insights into local reactivity through the calculation of reactivity descriptors such as Fukui functions and dual descriptors. These tools help to identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack, providing a more nuanced understanding of its chemical behavior. researchgate.netresearchgate.net

Quantum Chemical Calculations of Energetics and Transition States

Beyond the static picture of electronic structure, quantum chemical calculations are instrumental in exploring the dynamic aspects of chemical reactions, including their energetics and the structures of transition states. nih.gov These calculations are crucial for understanding reaction mechanisms and predicting the feasibility and outcomes of chemical transformations involving this compound.

Computational studies on the thermal decomposition of related ethoxyisoquinolines have demonstrated the power of these methods in elucidating reaction pathways. nih.gov By calculating the potential energy surfaces, researchers can identify the transition state structures and determine the activation energies for different reaction channels. For instance, these studies have shown that the formation of a keto tautomer via a six-membered ring transition state is energetically more favorable than the formation of an enol tautomer through a four-membered ring transition state. nih.gov

The following interactive table provides a hypothetical example of the kind of energetic data that can be obtained from quantum chemical calculations for a reaction involving this compound.

| Reaction Parameter | Calculated Value (Hypothetical) | Significance |

| Activation Energy (Ea) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur, influencing the reaction rate. |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol | The net change in heat content during the reaction, indicating whether the reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | -18 kcal/mol | The overall thermodynamic driving force of the reaction, determining its spontaneity. |

| Transition State Geometry | Characterized by one imaginary frequency | The specific atomic arrangement at the highest point of the reaction energy profile. |

This table is for illustrative purposes and the values are not based on actual experimental or published computational data for a specific reaction of this compound.

The accuracy of these calculations is highly dependent on the chosen level of theory and basis set. High-level methods, such as coupled-cluster theory or composite methods like CBS-QB3, can provide very accurate energetic predictions. nih.gov The identification and characterization of transition states are typically confirmed by frequency calculations, where a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Through the application of these advanced computational techniques, researchers can gain a detailed and predictive understanding of the chemical behavior of this compound, guiding the design of new synthetic routes and the development of novel materials and pharmaceuticals.

Future Research Directions and Emerging Perspectives

Design and Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is a cornerstone of advancing the synthesis and application of 1-((trimethylsilyl)ethynyl)isoquinoline. Research is increasingly focused on creating catalysts that offer superior efficiency, selectivity, and broader functional group tolerance under milder reaction conditions. A significant area of interest is the development of metal-free catalytic systems for C-silylation of terminal alkynes. For instance, the use of a quaternary ammonium (B1175870) pivalate (B1233124) as a catalyst with N,O-bis(silyl)acetamides as silylating agents presents a promising metal-free alternative. nih.govchemrxiv.orgacs.org This approach not only avoids transition metal contamination in the final products but also operates under mild conditions, which is crucial for the synthesis of complex molecules. nih.govchemrxiv.orgacs.org

Furthermore, advancements in transition metal catalysis continue to be relevant. The development of novel catalyst systems, such as those generated from stable diruthenium complexes activated by household fluorescent light, offers highly regioselective and stereoselective hydrostannation of alkynes. nih.gov Such systems could potentially be adapted for the silylation of isoquinolines. Additionally, the exploration of nickel(0) catalytic systems for the bis-silylation of internal alkynes with unsymmetrical disilanes opens up new possibilities for creating more complex silylated isoquinoline (B145761) derivatives. researchgate.net These advanced catalytic methods are pivotal for overcoming the limitations of traditional systems, such as the high cost of platinum group metals and the low reactivity of certain substrates. researchgate.net

Future research will likely focus on the design of catalysts that can be easily recovered and reused, contributing to more sustainable synthetic processes. Moreover, the development of catalysts that can facilitate one-pot, multi-component reactions to assemble complex isoquinoline structures will be a significant step forward. researchgate.netnih.gov

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

The unique structural and electronic properties of this compound make it a versatile substrate for exploring novel reaction pathways and reactivity patterns. The isoquinoline nucleus itself is a privileged scaffold in medicinal chemistry, and the introduction of a trimethylsilylethynyl group at the 1-position opens up a plethora of synthetic possibilities. nih.govwisdomlib.org

One area of active research is the exploration of domino reactions involving isoquinolinium ylides. These reactions can lead to the formation of complex fused heterocyclic systems, such as functionalized pyrrolo[2,1-a]isoquinolines, in a single step. rsc.orgresearchgate.net The development of such unprecedented domino dipolar cycloaddition-ring opening reactions provides efficient access to novel molecular architectures that would be challenging to synthesize through traditional methods. researchgate.net

Furthermore, the manipulation of the nitrogen atom within the isoquinoline ring through "N-atom editing" is an emerging field that could lead to unprecedented skeletal transformations. rsc.org Recent advancements have demonstrated the possibility of N-atom insertion into indenes to form isoquinoline derivatives, as well as N-atom deletion from pyridines to yield cyclopentadienes. rsc.org Applying these concepts to this compound could unlock novel reaction pathways and provide access to entirely new classes of compounds.

The reactivity of the trimethylsilylalkyne moiety also offers significant opportunities for exploration. While Sonogashira coupling is a well-established reaction for this functional group, researchers are investigating other transformations, such as cycloaddition reactions and transition metal-catalyzed annulations, to construct diverse heterocyclic frameworks. nih.gov

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of advanced synthetic methodologies like flow chemistry and automated synthesis is set to revolutionize the production of this compound and its derivatives. researchgate.netvapourtec.com Automated flow chemistry offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, higher yields, and greater reproducibility. researchgate.netvapourtec.com These systems enable precise control over parameters such as temperature, pressure, and residence time, which is crucial for optimizing reaction conditions and minimizing the formation of byproducts. researchgate.net

The application of automated flow chemistry is particularly beneficial for high-throughput synthesis and library generation, allowing for the rapid exploration of a wide range of substrates and reaction conditions. researchgate.netvapourtec.com This is highly valuable in drug discovery, where large libraries of compounds are needed for screening. researchoutreach.org For instance, the use of nL droplet transfer technology has enabled the automated synthesis of 384 random isoquinoline derivatives, demonstrating the power of automation in rapidly exploring chemical space. researchgate.net

Moreover, the combination of computer-aided synthesis planning with flow chemistry provides a powerful tool for developing efficient and telescoped synthetic routes. mit.edu This approach allows for the in silico design of synthetic pathways that can be directly translated into continuous flow processes, minimizing manual intervention and accelerating the development of new synthetic methods. mit.edu The synthesis of proteins via automated fast-flow instruments highlights the potential of this technology for constructing complex molecules with high fidelity and speed. nih.gov

Development of Environmentally Benign and Sustainable Synthetic Routes

There is a growing emphasis on the development of environmentally benign and sustainable synthetic routes for the production of fine chemicals, including this compound. This involves the use of greener solvents, renewable starting materials, and energy-efficient processes.

A key aspect of sustainable synthesis is the development of catalytic systems that are based on abundant and non-toxic metals or are entirely metal-free. As mentioned earlier, carboxylate-catalyzed C-silylation of terminal alkynes is a step in this direction. nih.govchemrxiv.orgacs.org Additionally, the use of molecular cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes with alcohols offers a sustainable pathway to produce valuable silicon precursors while co-generating hydrogen as a clean energy carrier. nih.gov This approach aligns with the principles of a circular economy by creating value-added products from readily available starting materials. nih.gov

The use of biomass as a renewable feedstock is another promising avenue for sustainable synthesis. For example, nanostructured silicon carbides, which are important materials with various applications, can be synthesized from sugarcane bagasse ash. mdpi.com While not directly related to the synthesis of this compound, this demonstrates the potential of utilizing waste biomass to produce valuable chemical compounds.

Rational Design of Next-Generation Building Blocks and Synthetic Auxiliaries

The rational design of novel building blocks and synthetic auxiliaries based on the this compound scaffold is a key area for future research. The unique combination of the isoquinoline core and the versatile trimethylsilylethynyl group makes this compound an excellent starting point for creating a diverse range of molecules with tailored properties.

In medicinal chemistry, the isoquinoline scaffold is a well-established pharmacophore found in numerous bioactive compounds. wisdomlib.orgnumberanalytics.compharmaguideline.com By systematically modifying the isoquinoline ring and the silylalkyne moiety of this compound, it is possible to design and synthesize new derivatives with improved pharmacological profiles. nih.gov Fragment-based drug discovery (FBDD) is a powerful approach for designing new kinase inhibitors by merging different substituted isoquinoline fragments to create highly potent molecules. researchoutreach.org This strategy can be applied to design novel histone deacetylase (HDAC) inhibitors and other therapeutic agents. nih.gov

In materials science, the electronic and optical properties of isoquinoline derivatives make them attractive for applications in organic electronics and as fluorescent probes. numberanalytics.com The ethynyl (B1212043) group in this compound provides a rigid linker that can be used to construct conjugated systems with interesting photophysical properties. The synthesis of aromatic monomers bearing multiple ethynyl groups from (trimethylsilyl)acetylene is a known strategy for creating high-carbon materials. harvard.edu By incorporating the isoquinoline unit into such materials, it may be possible to develop novel organic semiconductors or light-emitting materials.

Q & A

Q. What are the established synthetic routes for preparing 1-((trimethylsilyl)ethynyl)isoquinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via Sonogashira coupling between a halogenated isoquinoline derivative (e.g., 1-iodoisoquinoline) and trimethylsilylacetylene. Key factors include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI is commonly used for cross-coupling .

- Solvent/base : THF or DMF with triethylamine or diisopropylamine to stabilize intermediates .

- Temperature : Reactions often proceed at 60–80°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to byproducts from silyl group hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals resolved?

- ¹H/¹³C NMR : Trimethylsilyl (TMS) protons appear as a singlet at ~0.3 ppm. Isoquinoline aromatic protons show splitting patterns between 7.5–9.0 ppm. Overlapping signals (e.g., in the isoquinoline core) can be resolved using 2D NMR (HSQC, HMBC) .

- HRMS : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 453.1996, calculated 453.19928) .

- IR : Alkyne stretches (C≡C) near 2100–2200 cm⁻¹ confirm ethynyl incorporation.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coat, and eye protection.

- Ventilation : Conduct reactions in a fume hood due to volatile trimethylsilyl byproducts .

- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent moisture-induced degradation.

Advanced Research Questions

Q. How can researchers optimize Sonogashira coupling efficiency for synthesizing this compound derivatives with steric hindrance?

- Catalyst modulation : Replace Pd(PPh₃)₂Cl₂ with bulky ligands (e.g., XPhos) to enhance steric tolerance .

- Microwave-assisted synthesis : Reduce reaction time (2–4 hours) and improve yield by 10–15% under controlled heating .

- Additives : Use silver salts (AgOAc) to scavenge iodide byproducts and accelerate oxidative addition .

Q. What strategies address contradictory fluorescence data in studies of this compound-based fluorophores?

- Solvent polarity effects : Test emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to identify aggregation-induced quenching .

- Lifetime measurements : Time-resolved fluorescence can distinguish between static and dynamic quenching mechanisms.

- Computational modeling : TD-DFT calculations predict excited-state behavior, resolving discrepancies between experimental and theoretical λmax.

Q. How should researchers analyze conflicting NMR data caused by dynamic processes in this compound derivatives?

- Variable-temperature NMR : Cool samples to –40°C to slow conformational exchange and resolve split signals .

- DOSY experiments : Differentiate between isomers or aggregates based on diffusion coefficients.

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific nuclei in complex splitting patterns.

Q. What methodologies validate the purity of this compound in the presence of trace impurities?

Q. How do silver-catalyzed cyclization mechanisms differ from palladium-mediated pathways in synthesizing related isoquinoline derivatives?

- Silver catalysis : Ag⁺ activates alkyne groups for nucleophilic attack, enabling intramolecular cyclization without requiring pre-functionalized substrates .

- Palladium systems : Oxidative addition with aryl halides dominates, limiting substrate scope compared to silver’s versatility in alkyne activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。